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Compound of Interest

Compound Name:
(1S,2S)-2-

(benzylamino)cyclopentanol

Cat. No.: B1354293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of the chiral amino alcohol, (1S,2S)-2-(benzylamino)cyclopentanol. This compound

is a valuable building block in asymmetric synthesis, frequently employed as a chiral ligand or

auxiliary. Due to the limited availability of public experimental spectroscopic data, this

document presents a combination of predicted data, expected spectral characteristics, and

detailed synthetic protocols to serve as a robust resource for researchers.

Spectroscopic Data
While experimental spectra for (1S,2S)-2-(benzylamino)cyclopentanol are not readily

available in public databases, the following sections provide predicted data and an analysis of

the expected spectral features based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides valuable insight into the chemical environment of the protons and

carbons within the molecule. These predictions are based on computational models and can be

used as a reference for the analysis of experimental data.

Table 1: Predicted ¹H NMR Data for (1S,2S)-2-(benzylamino)cyclopentanol
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Aromatic (5H) 7.20 - 7.40 Multiplet

Benzyl CH₂ (2H) 3.80 - 3.95 AB quartet

CH-OH (1H) 3.95 - 4.10 Multiplet

CH-NH (1H) 3.00 - 3.15 Multiplet

Cyclopentyl CH₂ (6H) 1.40 - 2.10 Multiplet

NH & OH (2H) Variable Broad singlet

Table 2: Predicted ¹³C NMR Data for (1S,2S)-2-(benzylamino)cyclopentanol

Carbon Predicted Chemical Shift (ppm)

Aromatic C (Quaternary) 139 - 141

Aromatic CH 127 - 129

CH-OH 75 - 77

CH-NH 63 - 65

Benzyl CH₂ 51 - 53

Cyclopentyl CH₂ 20 - 35

Infrared (IR) Spectroscopy
The IR spectrum of (1S,2S)-2-(benzylamino)cyclopentanol is expected to show characteristic

absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands for (1S,2S)-2-(benzylamino)cyclopentanol
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad

N-H Stretch (Secondary

Amine)
3300 - 3500 Medium, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium

C-N Stretch 1000 - 1250 Medium

C-O Stretch 1000 - 1250 Strong

Mass Spectrometry (MS)
In mass spectrometry, (1S,2S)-2-(benzylamino)cyclopentanol (molar mass: 191.27 g/mol ) is

expected to show a molecular ion peak ([M]⁺) in techniques like Electron Ionization (EI) or a

protonated molecular ion peak ([M+H]⁺) in soft ionization techniques such as Electrospray

Ionization (ESI).

Expected Fragmentation Pattern: The molecule is likely to undergo fragmentation at the C-C

bond adjacent to the hydroxyl and amino groups, as well as cleavage of the benzyl group.

Common fragments would include the loss of water (M-18), the benzyl radical (M-91), or

combinations thereof. The tropylium ion (m/z 91) from the benzyl group is a characteristic and

often abundant peak.

Experimental Protocols
The following protocols describe the synthesis of (1S,2S)-2-(benzylamino)cyclopentanol. The

synthesis involves the preparation of the racemic trans-2-(benzylamino)cyclopentanol followed

by chiral resolution.

Synthesis of racemic trans-2-
(benzylamino)cyclopentanol
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This procedure involves the aminolysis of cyclopentene oxide with benzylamine.

Materials:

Cyclopentene oxide

Benzylamine

Water

o-Dichlorobenzene or Toluene

Sodium sulfate (anhydrous)

Procedure:

In a reaction vessel, combine cyclopentene oxide and a suitable solvent such as water or a

mixture of water and o-dichlorobenzene.

Add benzylamine (approximately 1.0 to 1.05 molar equivalents relative to cyclopentene

oxide).

Heat the reaction mixture, typically to a temperature between 90-110 °C, and stir until the

reaction is complete (monitoring by TLC or GC).

After completion, cool the reaction mixture and separate the organic layer.

Extract the aqueous layer with an organic solvent like toluene.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield crude racemic trans-2-(benzylamino)cyclopentanol.

The crude product can be purified by recrystallization or distillation if necessary.

Chiral Resolution of trans-2-(benzylamino)cyclopentanol
This protocol uses (R)-(-)-mandelic acid to selectively crystallize the (1S,2S)-enantiomer.

Materials:
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Racemic trans-2-(benzylamino)cyclopentanol

(R)-(-)-mandelic acid

Ethyl acetate

Diethyl ether

Aqueous alkaline solution (e.g., potassium hydroxide)

Toluene

Procedure:

Dissolve the racemic trans-2-(benzylamino)cyclopentanol in a mixture of ethyl acetate and

diethyl ether.

Add a solution of (R)-(-)-mandelic acid in the same solvent system.

Stir the mixture to allow the formation of diastereomeric salts. The (1S,2S)-amino alcohol-

(R)-mandelate salt is expected to precipitate selectively.

Isolate the precipitated salt by filtration and wash with a cold solvent mixture.

To liberate the free amine, suspend the purified diastereomeric salt in a mixture of toluene

and an aqueous alkaline solution.

Stir the mixture to neutralize the mandelic acid.

Separate the organic layer, which now contains the enantiomerically pure (1S,2S)-2-
(benzylamino)cyclopentanol.

Dry the organic layer over a suitable drying agent, filter, and remove the solvent under

reduced pressure to obtain the final product.

General Protocol for Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500

MHz spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d
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(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared

(FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) or as a KBr pellet.

Mass Spectrometry: Mass spectra can be acquired using various techniques. For molecular

weight determination, ESI-MS is common. For structural information through fragmentation,

GC-MS with an EI source is often used. The sample is typically dissolved in a volatile organic

solvent.

Visualization of Workflow
The following diagram illustrates the general workflow from synthesis to spectroscopic

characterization of (1S,2S)-2-(benzylamino)cyclopentanol.
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Caption: Workflow for the synthesis and spectroscopic analysis of (1S,2S)-2-
(benzylamino)cyclopentanol.
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Available at: [https://www.benchchem.com/product/b1354293#spectroscopic-data-nmr-ir-ms-
for-1s-2s-2-benzylamino-cyclopentanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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